molecular formula C23H17NO3 B418206 Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 329204-09-3

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B418206
CAS No.: 329204-09-3
M. Wt: 355.4g/mol
InChI Key: GXAUSDZHCHDYKC-UHFFFAOYSA-N
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Description

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their unique chemical properties and potential therapeutic benefits . This compound, in particular, has garnered attention for its potential use in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease pathways. For example, its quinoline core can intercalate with DNA, disrupting the replication process in cancer cells . Additionally, it may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-26-17-13-11-16(12-14-17)22-15-20(19-9-5-6-10-21(19)24-22)23(25)27-18-7-3-2-4-8-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUSDZHCHDYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329204-09-3
Record name PHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
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